

Spectroscopic and Biological Insights into 7-Ketologanin: A Technical Guide

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Compound of Interest

Compound Name: 7-Ketologanin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS) of the iridoid glucoside **7-Ketologanin**. It includes detailed experimental protocols for data acquisition and an exploration of its biological significance through its role in the biosynthesis of oleuropein and the associated signaling pathways.

Spectroscopic Data of 7-Ketologanin

7-Ketologanin (C₁₇H₂₄O₁₀) is a key intermediate in the biosynthesis of oleuropein, a phenolic compound with significant pharmacological activities.^[1] Accurate spectroscopic data is crucial for its identification and characterization in natural product extracts and synthetic preparations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shift data for **7-Ketologanin**.

Table 1: ¹H NMR Spectroscopic Data for **7-Ketologanin**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.25	d	9.2
3	7.42	s	14.5, 5.5
5	3.15	m	
6 α	2.18	dd	
6 β	2.05	dd	14.5, 9.5
8	2.85	m	7.8
9	4.21	d	
10	1.15	d	
11-OCH ₃	3.70	s	6.8
1'	4.68	d	
2'	3.22	t	
3'	3.38	t	9.0
4'	3.30	t	9.0
5'	3.45	m	12.0, 2.0
6'a	3.88	dd	
6'b	3.68	dd	

Table 2: ¹³C NMR Spectroscopic Data for **7-Ketologanin**

Position	Chemical Shift (δ , ppm)
1	96.8
3	151.5
4	110.2
5	38.7
6	42.5
7	210.5
8	48.9
9	78.9
10	14.2
11	168.9
11-OCH ₃	51.7
1'	99.8
2'	74.5
3'	77.8
4'	71.3
5'	78.1
6'	62.5

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and elemental composition of **7-Ketologanin**.

Table 3: Mass Spectrometry Data for **7-Ketologanin**

Parameter	Value
Molecular Formula	C ₁₇ H ₂₄ O ₁₀
Molecular Weight	388.37 g/mol
Exact Mass	388.1369 Da
Key Fragmentation Ions (m/z)	[M+Na] ⁺ 411, [M+H] ⁺ 389, [M-glucose+H] ⁺ 227

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for iridoid glycosides like **7-Ketologanin**. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of purified **7-Ketologanin** in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or D₂O).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

- Reference the spectrum to the solvent peak.
- 2D NMR Experiments: To aid in structure elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry Protocol

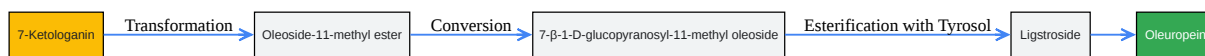
- Sample Preparation: Prepare a dilute solution of **7-Ketologanin** (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
- Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- Data Acquisition:
 - Acquire data in both positive and negative ion modes.
 - Typical ESI source parameters: spray voltage 3-5 kV, capillary temperature 250-350 °C.
 - Obtain full scan mass spectra over a relevant m/z range (e.g., 100-1000).
- Tandem MS (MS/MS): To obtain fragmentation data for structural confirmation, perform MS/MS experiments on the protonated molecule $[M+H]^+$ or other relevant precursor ions.

Biological Significance and Signaling Pathways

7-Ketologanin serves as a crucial precursor in the biosynthesis of oleuropein, a secoiridoid with a wide range of documented health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties.^{[2][3][4]} The biological activities of oleuropein are attributed to its ability to modulate various cellular signaling pathways.

Oleuropein Biosynthesis from 7-Ketologanin

The biosynthetic pathway from **7-Ketologanin** to oleuropein involves a series of enzymatic transformations. A simplified representation of this pathway is illustrated below.



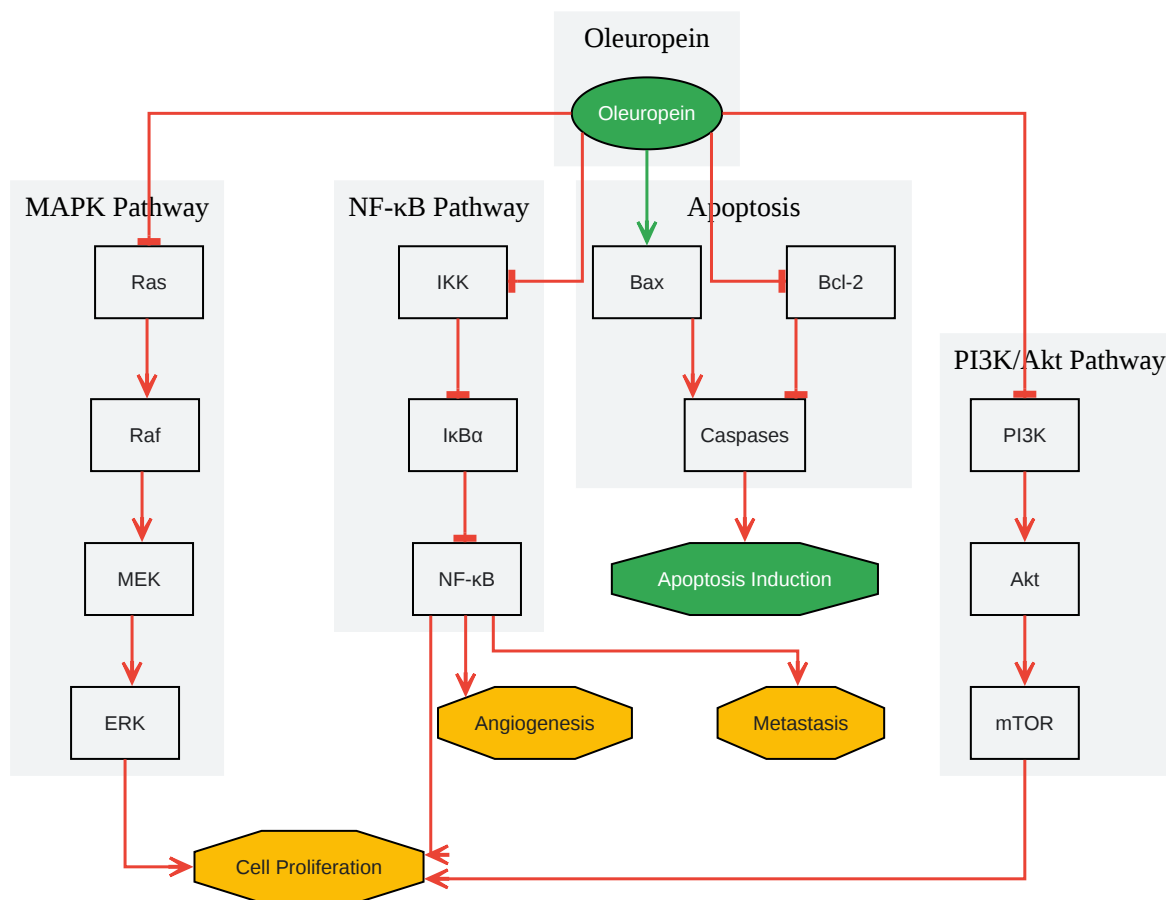
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Biosynthesis of Oleuropein from **7-Ketologanin**.

Oncogenic Signaling Pathways Modulated by Oleuropein

As a direct precursor, the biological relevance of **7-Ketologanin** is intrinsically linked to the activities of oleuropein. Oleuropein has been shown to exert its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer.[3][5][6]

The following diagram illustrates some of the critical oncogenic signaling pathways influenced by oleuropein.



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Oncogenic signaling pathways modulated by Oleuropein.

This diagram illustrates that oleuropein can inhibit cell proliferation, angiogenesis, and metastasis by downregulating the PI3K/Akt, MAPK, and NF-κB signaling pathways. Furthermore, it can induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.

Conclusion

The spectroscopic data provided in this guide serves as a valuable resource for the identification and characterization of **7-Ketologanin**. Understanding its role as a precursor to the bioactive compound oleuropein opens avenues for further research into the therapeutic potential of **7-Ketologanin** and other related iridoid glycosides. The elucidation of the signaling pathways affected by oleuropein provides a framework for investigating the mechanisms of action of these natural products in various disease models.

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